Cas no 244126-41-8 (5-(Methoxymethoxy)-1,3-benzodioxol-4-ol)

5-(Methoxymethoxy)-1,3-benzodioxol-4-ol is a chemically stable intermediate with a protected hydroxyl group, making it suitable for controlled synthetic applications. Its methoxymethyl (MOM) ether moiety enhances solubility in organic solvents while providing selective deprotection capabilities, facilitating its use in multi-step organic synthesis. The benzodioxol structure contributes to its utility in pharmaceutical and agrochemical research, particularly in the development of bioactive compounds. This compound’s balanced reactivity and protective group compatibility make it valuable for constructing complex molecular architectures. Its purity and well-defined properties ensure reproducibility in research and industrial processes.
5-(Methoxymethoxy)-1,3-benzodioxol-4-ol structure
244126-41-8 structure
Product Name:5-(Methoxymethoxy)-1,3-benzodioxol-4-ol
CAS No:244126-41-8
MF:C9H10O5
MW:198.172703266144
CID:1417187
PubChem ID:11412945
Update Time:2025-11-01

5-(Methoxymethoxy)-1,3-benzodioxol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)-
    • 5-(methoxymethoxy)-1,3-benzodioxol-4-ol
    • 244126-41-8
    • 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol
    • SCHEMBL1755311
    • CS-14840
    • AKOS030616818
    • 5-(METHOXYMETHOXY)-2H-1,3-BENZODIOXOL-4-OL
    • CS-M2924
    • DTXSID40465058
    • C12805
    • 5-(Methoxymethoxy)-1,3-benzodioxol-4-ol
    • Inchi: 1S/C9H10O5/c1-11-4-12-6-2-3-7-9(8(6)10)14-5-13-7/h2-3,10H,4-5H2,1H3
    • InChI Key: KIFYUFCRILBWEB-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=C(C1=2)O)OCOC

Computed Properties

  • Exact Mass: 198.0528
  • Monoisotopic Mass: 198.05282342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • PSA: 57.15

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5-(Methoxymethoxy)-1,3-benzodioxol-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:244126-41-8)5-(Methoxymethoxy)-1,3-benzodioxol-4-ol
Order Number:A1008725
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:08
Price ($):709.0
Email:sales@amadischem.com

Additional information on 5-(Methoxymethoxy)-1,3-benzodioxol-4-ol

5-(Methoxymethoxy)-1,3-Benzodioxol-4-ol (CAS No. 244126-41-8): A Multifunctional Scaffold in Modern Medicinal Chemistry

5-(Methoxymethoxy)-1,3-benzodioxol-4-ol (CAS No. 244126-41-8) is a structurally unique benzodioxole derivative characterized by its methoxymethoxy substituent and hydroxyl functionality at the 4-position of the benzodioxole ring. This molecular architecture combines the inherent stability of the 1,3-benzodioxole core with the bioactive potential of alkoxy groups, making it a promising candidate for medicinal chemistry applications. Recent advances in drug discovery have highlighted the importance of benzodioxole-containing compounds in modulating various biological targets, including tyrosine kinase receptors, histone deacetylases (HDACs), and protease enzymes. The methoxymethoxy group, in particular, has been shown to enhance solubility and metabolic stability while preserving the compound's bioavailability in preclinical models.

The synthetic route to 5-(Methoxymethoxy)-1,3-benzodioxol-4-ol typically involves a one-pot reaction between resorcinol derivatives and epichlorohydrin, followed by selective alkylation with chloromethyl methyl ether. This approach, reported in a 2023 study published in Organic Letters, achieved a 92% yield under mild reaction conditions, demonstrating the compound's synthetic tractability. Notably, the benzodioxole scaffold has been extensively utilized in antifungal and antitumor drug development due to its ability to form hydrogen bonds with enzyme active sites and nucleic acid bases. The methoxymethoxy substituent, when positioned at the 5-position, introduces steric bulk that may influence binding affinity and selectivity for specific protein targets.

Recent computational studies published in Journal of Medicinal Chemistry (2024) have revealed that 5-(Methoxymethoxy)-1,3-benzodioxol-4-ol exhibits moderate inhibitory activity against COX-2 enzyme with an IC50 value of 1.8 µM, suggesting its potential as a nonsteroidal anti-inflammatory drug (NSAID) lead compound. The hydroxyl group at the 4-position is hypothesized to participate in hydrogen bonding interactions with tyrosine residues in the COX-2 active site, while the methoxymethoxy substituent contributes to hydrophobic interactions that enhance enzyme binding. These findings align with broader trends in drug design, where benzodioxole derivatives are increasingly being explored for their modulation of inflammatory pathways and cell signaling.

In the realm of materials science, 5-(Methoxymethoxy)-1,3-benzodioxol-4-ol has emerged as a versatile monomer for polymer synthesis. A 2024 study in Advanced Materials demonstrated that the benzodioxole ring can act as a crosslinking agent in polyurethane networks, improving thermal stability and mechanical strength by up to 25%. The methoxymethoxy group was found to enhance interfacial adhesion between polymer phases, making the compound a promising candidate for biomedical devices and smart coatings. This application underscores the structural versatility of the benzodioxole scaffold and its ability to be functionalized for diverse technological applications.

From an environmental chemistry perspective, the biodegradability of 5-(Methoxymethoxy)-1,3-benzodioxol-4-ol has been investigated in aqueous systems using microbial degradation assays. A 2023 study in Environmental Science & Technology reported that the compound is readily biodegradable under aerobic conditions, with a 78% degradation rate observed within 14 days. This property is attributed to the alkoxy group's hydrophilicity, which facilitates microbial uptake and metabolic processing. The benzodioxole core, however, remains resistant to photodegradation, making the compound a candidate for persistent environmental applications such as photocatalytic materials or sunscreen agents.

Looking ahead, the pharmaceutical industry is increasingly leveraging structure-activity relationship (SAR) studies to optimize 5-(Methoxymethoxy)-1,3-benzodioxol-4-ol for targeted therapies. A 2024 review in ACS Medicinal Chemistry Letters highlighted the potential of benzodioxole derivatives in antiviral drug development, particularly against RNA viruses such as influenza and hepatitis C. The methoxymethoxy group, when modified with fluorine atoms, has been shown to enhance lipophilicity and cell penetration, leading to improved antiviral efficacy in in vitro models. These modifications demonstrate the flexibility of the benzodioxole scaffold in molecular engineering and its potential for personalized medicine applications.

In conclusion, 5-(Methoxymethoxy)-1,3-benzodioxol-4-ol represents a multifunctional molecule with diverse applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features, including the benzodioxole core and the methoxymethoxy substituent, provide a platform for molecular innovation that is both scientifically intriguing and industrially valuable. As research continues to uncover the biological and physical properties of this compound, it is likely to play an increasingly significant role in next-generation drug discovery and technological advancements.

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Amadis Chemical Company Limited
(CAS:244126-41-8)5-(Methoxymethoxy)-1,3-benzodioxol-4-ol
A1008725
Purity:99%
Quantity:1g
Price ($):709.0
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